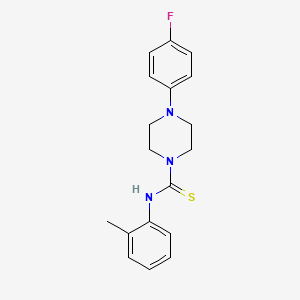![molecular formula C20H21F2N5O B5736038 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5736038.png)
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as halogenation, alkylation, and amide formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrazolopyrimidines are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
In medicine, compounds like 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds containing fluorine atoms attached to aromatic rings.
Uniqueness
The presence of the difluoromethyl group and the specific substitution pattern on the pyrazolopyrimidine core may confer unique properties to this compound, such as enhanced biological activity or improved pharmacokinetic profiles.
属性
IUPAC Name |
7-(difluoromethyl)-5-(4-methylphenyl)-N-piperidin-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O/c1-13-5-7-14(8-6-13)16-11-17(18(21)22)27-19(24-16)15(12-23-27)20(28)25-26-9-3-2-4-10-26/h5-8,11-12,18H,2-4,9-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKZKAFMVGLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5735955.png)
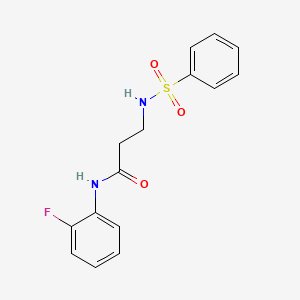
![2-[(2-aminophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5735959.png)
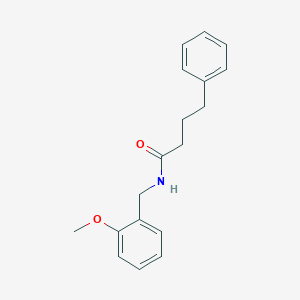
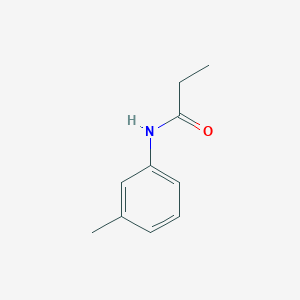
![3-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5735993.png)
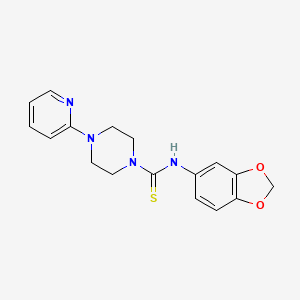
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-methylbenzoate](/img/structure/B5735995.png)
![6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5736010.png)
![(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B5736017.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5736027.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-N'-benzylethanediamide](/img/structure/B5736036.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5736043.png)
